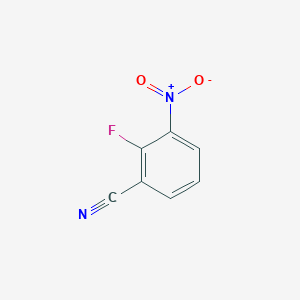

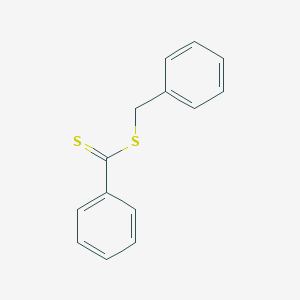

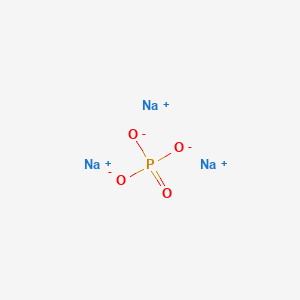

![molecular formula C8H12ClN3OS B036912 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazol-hydrochlorid-Hydrat CAS No. 38894-11-0](/img/structure/B36912.png)

2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazol-hydrochlorid-Hydrat

Übersicht

Beschreibung

may contain free HCl

Wissenschaftliche Forschungsanwendungen

Synthese von Benzothiazolium-Azofarbstoffen

Diese Verbindung wird bei der Synthese von Benzothiazolium-Azofarbstoffen verwendet . Azofarbstoffe werden in der Textilindustrie aufgrund ihrer leuchtenden Farben und hohen Beizfähigkeit weit verbreitet eingesetzt.

Chromogenes Reagenz

Es dient als chromogenes Reagenz, das zur Bestimmung von Cholesterin und Benzodiazepinen verwendet wird . Als chromogenes Reagenz reagiert es mit bestimmten Verbindungen unter Bildung eines farblosen Produkts, was eine einfache Detektion und Quantifizierung ermöglicht.

Bestimmung der Enzymaktivität

Die Verbindung wird zur Bestimmung der Enzymaktivität verwendet . Enzyme sind biologische Katalysatoren, die chemische Reaktionen in Zellen beschleunigen, und das Verständnis ihrer Aktivität ist in vielen Bereichen der biologischen Forschung entscheidend.

Spektrophotometrische Bestimmung von Chloramin-B

Als elektrophiles Kupplungsreagenz wird es zur spektrophotometrischen Bestimmung von Chloramin-B (CAB) und anderen Restchlorgehalten in verschiedenen Umweltwasserproben verwendet .

Bestimmung von aliphatischen Aldehyden

Es wird als Reagenz für die spektrophotometrische Bestimmung von aliphatischen Aldehyden verwendet . Aliphatische Aldehyde sind in vielen industriellen Anwendungen wichtig, darunter die Herstellung von Harzen, Kunststoffen und Textilien.

Bestimmung von Hexosaminen in Glykosaminoglykanen

Diese Verbindung wird zur Bestimmung von Hexosaminen in Glykosaminoglykanen verwendet . Glykosaminoglykane sind lange unverzweigte Polysaccharide, die aus einer sich wiederholenden Disaccharid-Einheit bestehen.

Peroxidase-Farbreaktion

Wirkmechanismus

Target of Action

It is known to be a chromogenic reagent used for the determination of various substances .

Mode of Action

The compound interacts with its targets through electrophilic coupling . It is used in the spectrophotometric determination of substances such as cholesterol, benzodiazepines, and enzyme activity .

Biochemical Pathways

Its role as a chromogenic reagent suggests it may be involved in colorimetric assays and other biochemical analyses .

Result of Action

Its use as a chromogenic reagent suggests it may cause a color change in the presence of its target substances, aiding in their detection .

Action Environment

Like many chemical compounds, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S.ClH.H2O/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;;/h2-5H,9H2,1H3;1H;1H2/b10-8-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXXQOGEFHAQGU-GPWRMYTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N\N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850736-31-1, 38894-11-0 | |

| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850736311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-BENZOTHIAZOLONE HYDRAZONE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CHJ2TTY78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of MBTH in the context of these research papers?

A: The research papers highlight MBTH as a key component in developing sensitive and selective spectrophotometric methods for determining the concentration of various pharmaceuticals. [, , , , ] This is primarily due to its ability to participate in oxidative coupling reactions with target molecules, leading to the formation of colored products detectable by spectrophotometry.

Q2: Can you explain the role of MBTH in these spectrophotometric methods?

A: MBTH acts as a chromogenic reagent in these analytical methods. [, , , , ] It undergoes an oxidative coupling reaction with the target drug molecule in the presence of an oxidizing agent like ferric chloride or cerium(IV). This reaction results in a colored product with a specific absorbance maximum, allowing for quantitative analysis using spectrophotometry.

Q3: Which drugs have been successfully analyzed using MBTH-based spectrophotometric methods according to the provided research?

A3: The research demonstrates the successful application of MBTH-based methods for analyzing several drugs, including:

- Captopril: Used to treat hypertension and heart failure. []

- Gemcitabine HCl: An anticancer drug. []

- Catecholamine (Methyldopa): Used to treat hypertension. []

- Atorvastatin Calcium: A lipid-lowering medication. []

- Levofloxacin: An antibiotic. []

Q4: Besides pharmaceutical analysis, are there other applications of MBTH mentioned in the research?

A: Yes, one study describes using MBTH in conjunction with N-(1-Naphthyl) ethylenediamine dihydrochloride (NEDA) to evaluate peroxidase activity and hydrogen peroxide concentration. [] This application highlights the versatility of MBTH as a reagent in biochemical assays.

Q5: What are the advantages of using MBTH in these analytical methods?

A5: Several advantages contribute to the widespread use of MBTH in these analytical techniques:

- Sensitivity: MBTH-based methods exhibit high sensitivity, enabling the detection of low drug concentrations. [, , ]

- Selectivity: MBTH demonstrates selectivity towards specific drug molecules, minimizing interference from excipients commonly found in pharmaceutical formulations. [, , ]

- Simplicity: The methods employing MBTH are relatively simple and require readily available laboratory equipment. [, ]

- Cost-effectiveness: The use of MBTH offers a cost-effective approach compared to more sophisticated analytical techniques. []

Q6: Are there any limitations to using MBTH in spectrophotometric analysis?

A6: While MBTH-based methods offer numerous advantages, potential limitations include:

Q7: How are researchers ensuring the reliability and accuracy of MBTH-based analytical methods?

A: The research emphasizes the importance of method validation to guarantee the reliability and accuracy of MBTH-based spectrophotometric methods. [, , ] This typically involves assessing various parameters such as:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

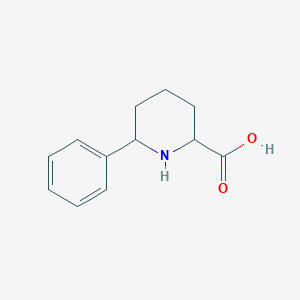

![3-[cis-2,6-Dimethyl-4-morpholinyl]propanoic acid](/img/structure/B36859.png)

![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)